molecular formula C12H14FNO4S B2770485 1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid CAS No. 475041-04-4

1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid

Cat. No.: B2770485
CAS No.: 475041-04-4
M. Wt: 287.31
InChI Key: OEWGZEWXAWCRCL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a 4-fluorobenzenesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzene moiety can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential as a pharmacophore in drug design .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-9-4-6-10(7-5-9)19(17,18)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWGZEWXAWCRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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